molecular formula C7H11LiO4 B13766831 Lithium methyl adipate CAS No. 64601-11-2

Lithium methyl adipate

Cat. No.: B13766831
CAS No.: 64601-11-2
M. Wt: 166.1 g/mol
InChI Key: GZNFPEAFSCABAC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium methyl adipate is an organolithium compound with the molecular formula C7H11LiO4. It is a derivative of adipic acid, where one of the carboxyl groups is esterified with methanol, and the other is neutralized with lithium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium methyl adipate can be synthesized through the neutralization reaction of adipic acid with lithium hydroxide, followed by esterification with methanol. The general reaction scheme is as follows:

    Neutralization: Adipic acid reacts with lithium hydroxide to form lithium adipate. [ \text{HOOC-(CH}_2\text{)}_4\text{-COOH} + 2 \text{LiOH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + 2 \text{H}_2\text{O} ]

    Esterification: Lithium adipate is then esterified with methanol to form this compound. [ \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + \text{CH}_3\text{OH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOCH}_3 + \text{LiOH} ]

Industrial Production Methods

Industrial production of this compound typically involves the same basic steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of catalysts and controlled reaction environments to ensure complete conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Lithium methyl adipate undergoes several types of chemical reactions, including:

    Substitution Reactions: The lithium ion can be replaced by other cations in various substitution reactions.

    Esterification and Transesterification: The ester group can participate in further esterification or transesterification reactions.

    Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Common reagents include halides and other nucleophiles.

    Esterification: Methanol or other alcohols in the presence of acid or base catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Lithium methyl adipate has several scientific research applications:

    Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

    Materials Science: The compound is studied for its potential use in the development of new materials, including polymers and composites.

    Pharmaceuticals: Research is ongoing into its potential use in drug development and delivery systems.

    Catalysis: It is explored as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism of action of lithium methyl adipate involves its ability to act as a nucleophile and participate in various chemical reactions. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. This stabilization is crucial in many organic synthesis reactions, where this compound acts as a key reagent .

Comparison with Similar Compounds

Similar Compounds

    Methyllithium: Another organolithium compound with similar reactivity but different applications.

    Lithium Adipate: The non-esterified form of lithium methyl adipate.

    Dimethyl Adipate: An ester of adipic acid with two methanol groups instead of one.

Uniqueness

This compound is unique due to its dual functionality as both an ester and a lithium salt. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-esterified or fully esterified counterparts .

Properties

CAS No.

64601-11-2

Molecular Formula

C7H11LiO4

Molecular Weight

166.1 g/mol

IUPAC Name

lithium;6-methoxy-6-oxohexanoate

InChI

InChI=1S/C7H12O4.Li/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

GZNFPEAFSCABAC-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC(=O)CCCCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.